molecular formula C14H7NO6 B13141818 1,4-Dihydroxy-5-nitroanthracene-9,10-dione CAS No. 27573-16-6

1,4-Dihydroxy-5-nitroanthracene-9,10-dione

Cat. No.: B13141818
CAS No.: 27573-16-6
M. Wt: 285.21 g/mol
InChI Key: PYFMQENJTJWYPQ-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-5-nitroanthracene-9,10-dione is an organic compound with the molecular formula C₁₄H₇NO₆ and a molecular weight of 285.21 g/mol . It is a derivative of anthraquinone, characterized by the presence of hydroxyl and nitro groups at specific positions on the anthracene ring. This compound is known for its vibrant color and is used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydroxy-5-nitroanthracene-9,10-dione can be synthesized through several methods. One common route involves the nitration of 1,4-dihydroxyanthraquinone. The reaction typically uses concentrated nitric acid as the nitrating agent and sulfuric acid as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 5-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-5-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ethers and esters.

Scientific Research Applications

1,4-Dihydroxy-5-nitroanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4-dihydroxy-5-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydroxy-5-nitroanthracene-9,10-dione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

27573-16-6

Molecular Formula

C14H7NO6

Molecular Weight

285.21 g/mol

IUPAC Name

1,4-dihydroxy-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H7NO6/c16-8-4-5-9(17)12-11(8)13(18)6-2-1-3-7(15(20)21)10(6)14(12)19/h1-5,16-17H

InChI Key

PYFMQENJTJWYPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O

Origin of Product

United States

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